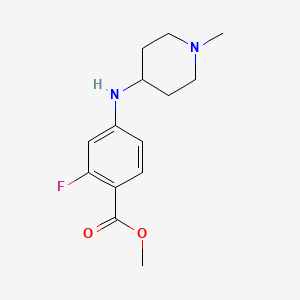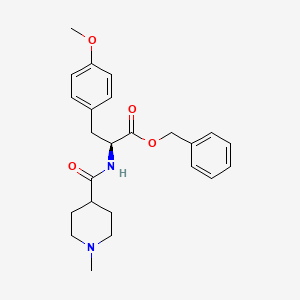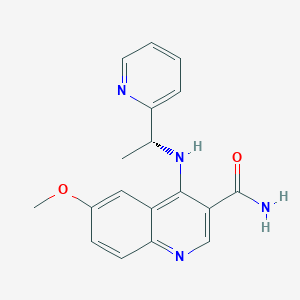
(R)-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Amidation: The carboxamide group at the 3-position is introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Substitution with Pyridin-2-yl Ethylamine: The final step involves the substitution of the amino group with pyridin-2-yl ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Medicine
In medicine, ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide but lacks the methoxy and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness
®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxy and carboxamide groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-methoxy-4-[[(1R)-1-pyridin-2-ylethyl]amino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-11(15-5-3-4-8-20-15)22-17-13-9-12(24-2)6-7-16(13)21-10-14(17)18(19)23/h3-11H,1-2H3,(H2,19,23)(H,21,22)/t11-/m1/s1 |
InChI Key |
PAYXETGIPVFJOQ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)OC |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


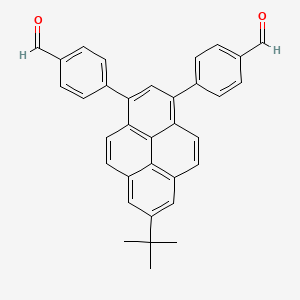
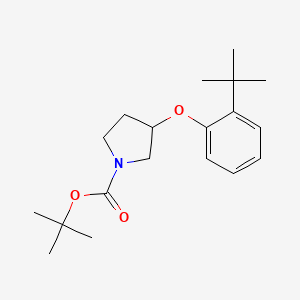

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)
![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)
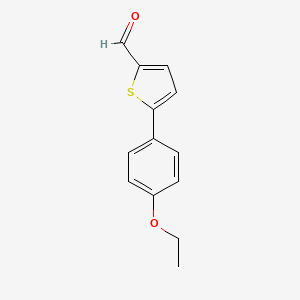

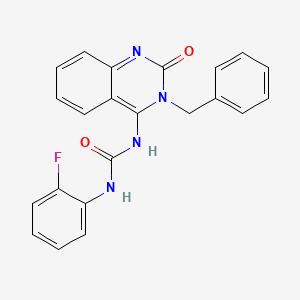
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
